molecular formula C16H20N5NaO10 B13893381 Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13893381
M. Wt: 465.35 g/mol
InChI Key: ANFPIJBVCFGZOF-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps. One common method includes the conversion of a precursor compound through diazotization followed by azidation using sodium azide as a precursor of the azide ion . This process requires precise control of reaction conditions, including temperature and pH, to ensure the successful formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with molecular targets such as enzymes and nucleic acids. The azido group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function . This mechanism is particularly relevant in its antiviral activity, where it can inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar compounds include other pyrimidine nucleosides and nucleotides, such as zidovudine monophosphate and zidovudine diphosphate . Compared to these compounds, Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N5NaO10

Molecular Weight

465.35 g/mol

IUPAC Name

sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1

InChI Key

ANFPIJBVCFGZOF-UHFFFAOYSA-M

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Origin of Product

United States

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